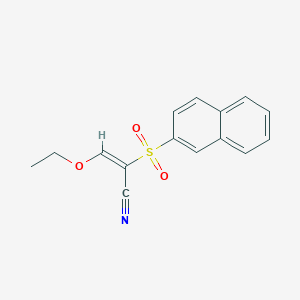

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-ethoxy-2-(2-naphthylsulfonyl)acrylonitrile presents several acceptable variations according to International Union of Pure and Applied Chemistry guidelines. The preferred IUPAC name is documented as 3-ethoxy-2-(naphthalene-2-sulfonyl)prop-2-enenitrile. Alternative systematic names include 3-ethoxy-2-naphthalen-2-ylsulfonylprop-2-enenitrile and 2-propenenitrile, 3-ethoxy-2-(2-naphthalenylsulfonyl). The compound is unambiguously identified by its Chemical Abstracts Service registry number 32083-61-7, which serves as the primary identifier across chemical databases and literature.

The stereochemical designation (E)-3-ethoxy-2-(naphthalen-2-ylsulfonyl)acrylonitrile reflects the trans configuration around the carbon-carbon double bond, indicating the spatial arrangement of substituents. This geometric specification is crucial for understanding the compound's three-dimensional structure and potential reactivity patterns. The systematic naming conventions also accommodate various functional group positioning nomenclatures, with the naphthalene ring system consistently identified as the 2-substituted derivative, distinguishing it from the 1-naphthylsulfonyl isomer.

Properties

IUPAC Name |

3-ethoxy-2-naphthalen-2-ylsulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-2-19-11-15(10-16)20(17,18)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARPYRSDRJYGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392845 | |

| Record name | 3-Ethoxy-2-[(naphth-2-yl)sulphonyl]acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32083-61-7 | |

| Record name | 3-Ethoxy-2-[(naphth-2-yl)sulphonyl]acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis from Corresponding Nitriles via Carbonylation and Alkylation

A notable approach to synthesize 3-alkoxyacrylonitriles, which includes 3-ethoxyacrylonitrile derivatives, involves a two-step process starting from aliphatic nitriles:

Step 1: Reaction of an optionally substituted aliphatic nitrile with carbon monoxide and metal alcoholates (e.g., sodium or potassium ethoxide) under elevated pressure and temperature to form β-formyl alkali metal salts of the nitriles.

Step 2: Subsequent alkylation of these intermediates with organic halides to introduce the alkoxy group at the β-position, forming 3-alkoxyacrylonitriles.

This method is advantageous due to its relatively simple operation, low carbon monoxide consumption, and good yields. The nitrile often serves both as a reactant and solvent, with a molar ratio of 5 to 20 moles of nitrile per equivalent of alcoholate to ensure good stirring and reaction efficiency. Basic compounds such as alkali or alkaline earth hydroxides or carbonates are added as stabilizers, and tertiary amines or quaternary ammonium bases are used as catalysts to enhance selectivity and yield.

The reaction typically proceeds in 1 to 2 hours, followed by a post-reaction period to complete the alkylation. The product is isolated by filtration or centrifugation to remove solids, and purification is achieved by distillation. The final product is usually an E/Z isomer mixture with minor acetal impurities that can be cleaved during workup.

While this general method is well documented for 3-alkoxyacrylonitriles, specific adaptation to 3-ethoxy-2-(2-naphthylsulfonyl)acrylonitrile requires the corresponding 2-naphthylsulfonyl-substituted nitrile as starting material.

General Considerations for Sulfonyl-Substituted Acrylonitriles

The presence of the 2-naphthylsulfonyl group requires careful selection of reaction conditions to preserve the sulfonyl functionality and avoid side reactions such as sulfone reduction or aromatic substitution. Typically, sulfonyl-substituted acrylonitriles are synthesized by:

Nucleophilic substitution or addition reactions on pre-functionalized acrylonitrile or acrylate intermediates.

Use of mild bases and controlled temperatures to prevent desulfonylation.

Purification by recrystallization or chromatography to separate E/Z isomers and remove impurities.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The carbonylation-alkylation method is preferred for industrial scalability due to its straightforward procedure and minimized hazardous reagent use.

The vinyl ether route demonstrates excellent control over purity and yield but may require more complex reagent handling and intermediate isolation.

Sulfonyl groups are stable under mild basic and neutral conditions but sensitive to strong reducing or acidic environments; therefore, reaction conditions must be optimized accordingly.

The product typically exists as an E/Z isomer mixture, which may require chromatographic separation depending on the application.

Safety precautions are necessary due to the harmful nature of acrylonitrile derivatives and sulfonyl compounds, including use of protective equipment and proper ventilation.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted acrylonitrile derivatives.

Scientific Research Applications

Chemistry

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile serves as a crucial building block in organic synthesis. Its structural components allow for various chemical transformations:

- Oxidation: Can be oxidized to form sulfonic acid derivatives.

- Reduction: The nitrile group can be reduced to amine derivatives.

- Substitution: The ethoxy group can be substituted with other functional groups.

These reactions enable the creation of more complex molecules with diverse functionalities, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules:

- Biological Activity: Studies suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's ability to modulate enzyme activity through binding to specific molecular targets is of particular interest.

- Mechanism of Action: It may inhibit certain enzymes or activate signaling pathways, leading to desired biological effects .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Applications: Preliminary studies indicate that it may reduce inflammation markers in vitro.

- Anticancer Activity: Research has shown promise in targeting cancer cell lines, suggesting its utility as a chemotherapeutic agent .

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and chemical processes. Its unique chemical structure allows for the formulation of advanced materials with specific properties tailored for applications in coatings, adhesives, and polymers .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through the modulation of specific signaling pathways.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models indicated that administration of this compound significantly reduced inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

The following analysis compares 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile with structurally related acrylonitrile derivatives, focusing on physical properties , reactivity , and biological activity .

Structural and Physical Properties

Key Findings :

- Benzothiophene acrylonitrile derivatives (e.g., compound 32) exhibit superior anticancer potency (GI₅₀ <10 nM) compared to sulfonyl-substituted acrylonitriles, likely due to enhanced tubulin binding from the trimethoxyphenyl group .

- The naphthylsulfonyl group in This compound may improve pharmacokinetic properties (e.g., bioavailability) over simpler analogs, though direct biological data are sparse .

- Dichlorophenylsulfonyl analogs demonstrate antimalarial activity via resonance-assisted hydrogen bonding, a feature absent in tert-butyl or methylsulfonyl derivatives .

Biological Activity

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile (CAS No. 32083-61-7) is a chemical compound characterized by its unique combination of functional groups, including an ethoxy group, a naphthylsulfonyl group, and an acrylonitrile moiety. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. This interaction may involve:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to significant biological effects such as anti-inflammatory and anticancer properties.

- Receptor Binding : It may bind to specific receptors, altering signaling pathways that contribute to its therapeutic effects.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis. In vitro studies have demonstrated that analogs can achieve IC50 values indicating potent inhibition against cancer cell lines .

- Anti-inflammatory Properties : Studies have suggested that the compound may possess anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation.

- Neuropharmacological Effects : Some research has explored the potential neuropharmacological effects of related compounds, focusing on their binding affinities for dopamine and serotonin receptors, which are critical in mood regulation and neurological health .

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylamide | Moderate anti-inflammatory effects |

| 3-Ethoxy-2-(2-Naphthylsulfonyl)propionitrile | Potential anticancer activity |

| 3-Methoxy-2-(2-Naphthylsulfonyl)acrylonitrile | Neuroprotective effects observed |

Types of Reactions

The compound undergoes several chemical reactions:

- Oxidation : Can form sulfonic acid derivatives.

- Reduction : The nitrile group can be reduced to an amine group.

- Substitution : The ethoxy group can be replaced with other functional groups under specific conditions.

Stability and Handling

This compound is relatively stable under standard laboratory conditions but should be handled with care due to potential toxicity associated with its acrylonitrile component .

Q & A

Q. How can researchers safely handle this compound in compliance with occupational health guidelines?

- Methodological Answer : Follow NIOSH recommendations for acrylonitrile derivatives: use fume hoods, wear nitrile gloves, and monitor airborne concentrations via gas chromatography. Store in explosion-proof refrigerators, and neutralize waste with alkaline permanganate solutions. Regularly audit lab protocols against IARC and NTP hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.